molecular formula C19H18BrN3O5S2 B11093179 N-(5-bromoquinolin-8-yl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide

N-(5-bromoquinolin-8-yl)-4-(morpholin-4-ylsulfonyl)benzenesulfonamide

Cat. No.: B11093179
M. Wt: 512.4 g/mol
InChI Key: XHKCQIDPLQOLJQ-UHFFFAOYSA-N
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Description

N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline ring substituted with a bromine atom, a morpholine ring, and two sulfonamide groups. Compounds with such structures are often investigated for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:

    Bromination: Introduction of a bromine atom to the quinoline ring.

    Sulfonation: Addition of sulfonyl groups to the benzene ring.

    Morpholine Substitution: Attachment of the morpholine ring to the sulfonyl group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring.

    Reduction: Reduction reactions could target the sulfonyl groups.

    Substitution: Various substitution reactions could occur, especially at the bromine atom or the morpholine ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles for substitution reactions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could lead to desulfonated derivatives.

Scientific Research Applications

N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE could have various applications in scientific research, including:

    Medicinal Chemistry: Potential use as a drug candidate or a pharmacological tool.

    Biological Studies: Investigation of its effects on biological systems, such as enzyme inhibition or receptor binding.

    Chemical Biology: Use as a probe to study biochemical pathways.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or other proteins, and pathways involved might include signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-BROMOQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-CARBONAMIDE: Similar structure but with a carbonamide group instead of a sulfonamide group.

    N-(5-CHLOROQUINOLIN-8-YL)-4-(MORPHOLINE-4-SULFONYL)BENZENE-1-SULFONAMIDE: Similar structure but with a chlorine atom instead of a bromine atom.

Properties

Molecular Formula

C19H18BrN3O5S2

Molecular Weight

512.4 g/mol

IUPAC Name

N-(5-bromoquinolin-8-yl)-4-morpholin-4-ylsulfonylbenzenesulfonamide

InChI

InChI=1S/C19H18BrN3O5S2/c20-17-7-8-18(19-16(17)2-1-9-21-19)22-29(24,25)14-3-5-15(6-4-14)30(26,27)23-10-12-28-13-11-23/h1-9,22H,10-13H2

InChI Key

XHKCQIDPLQOLJQ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)NC3=C4C(=C(C=C3)Br)C=CC=N4

Origin of Product

United States

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